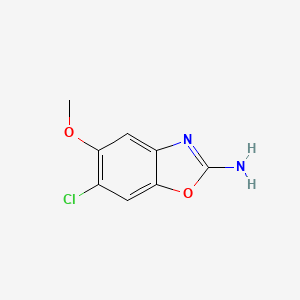

6-Chloro-5-methoxy-1,3-benzoxazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-methoxy-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2/c1-12-6-3-5-7(2-4(6)9)13-8(10)11-5/h2-3H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKYXAXLLPQYNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(O2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Chloro 5 Methoxy 1,3 Benzoxazol 2 Amine

Retrosynthetic Analysis of the 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine Framework

A retrosynthetic analysis of this compound identifies the most logical bond disconnections to simplify the structure into readily available starting materials. The primary disconnection strategy involves breaking the C-O and C-N bonds of the oxazole (B20620) ring. This approach leads back to a key intermediate: a substituted ortho-aminophenol.

Specifically, the target molecule can be retrosynthetically disconnected to 2-amino-4-chloro-5-methoxyphenol (B12845342) . This precursor contains the requisite arrangement of hydroxyl and amino groups on the benzene (B151609) ring, along with the correct chloro and methoxy (B1213986) substituents. The 2-amino group on the benzoxazole (B165842) core is conceptually introduced from a C1 synthon, such as a cyanating agent (e.g., cyanogen (B1215507) bromide) or an equivalent reagent capable of forming the exocyclic amine. This retrosynthetic pathway forms the basis for the most common and direct synthetic strategies.

Conventional Synthetic Approaches to 2-Aminobenzoxazoles

Traditional methods for synthesizing the 2-aminobenzoxazole (B146116) core have been well-established for decades. These approaches are often reliable and provide a fundamental basis for more complex syntheses.

The most prevalent method for constructing the 2-aminobenzoxazole skeleton is the direct cyclization of an ortho-aminophenol precursor. nih.govrsc.org This reaction typically involves treating the ortho-aminophenol with a reagent that provides the C2 carbon and the exocyclic nitrogen atom of the final product.

For the synthesis of this compound, the key starting material is 2-amino-4-chloro-5-methoxyphenol . The classical approach involves its reaction with cyanogen bromide (BrCN). acs.orgnih.gov In this one-pot reaction, the amino group of the phenol (B47542) attacks the electrophilic carbon of BrCN, followed by an intramolecular cyclization where the hydroxyl group displaces the bromide, leading to the formation of the benzoxazole ring.

While effective, cyanogen bromide is highly toxic. acs.orgnih.gov This has led to the development of safer, non-hazardous electrophilic cyanating agents. One such alternative is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). acs.orgnih.gov The reaction using NCTS often requires activation by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to enhance the electrophilicity of the cyano group and facilitate the cyclization process. acs.orgnih.gov This method combines operational simplicity with the use of a less toxic reagent. acs.orgnih.gov

Table 1: Comparison of Cyanating Agents for Cyclization

| Reagent | Activating Agent | Key Characteristics | Citations |

| Cyanogen Bromide (BrCN) | None (typically) | Highly effective, one-pot reaction; highly toxic. | acs.orgnih.gov |

| NCTS | Lewis Acid (e.g., BF₃·Et₂O) | Non-hazardous alternative to BrCN; requires activation. | acs.orgnih.gov |

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can be adapted for the synthesis of N-substituted 2-aminobenzoxazoles. acs.orgnih.gov This method typically begins with a benzoxazole-2-thiol derivative. nih.gov

The general sequence involves the S-alkylation of the benzoxazole-2-thiol, followed by the Smiles rearrangement. nih.gov For instance, the thiol can be activated with a reagent like chloroacetyl chloride. acs.orgnih.gov The subsequent addition of an amine leads to a nucleophilic attack by the amine's nitrogen atom on the C2 carbon of the benzoxazole ring. This forms a spiro intermediate, which then undergoes rearrangement and rearomatization to yield the N-substituted 2-aminobenzoxazole product. acs.orgnih.gov This metal-free approach is noted for its wide scope concerning the amine component and relatively short reaction times. acs.orgnih.gov

An alternative strategy involves building the benzoxazole core first and then introducing the 2-amino group via a nucleophilic substitution reaction. This requires a benzoxazole ring substituted at the C2 position with a suitable leaving group, such as a halogen.

For the target molecule, this would hypothetically start with 2,6-dichloro-5-methoxy-1,3-benzoxazole . The 2-amino group could then be installed by reaction with an amine source, such as ammonia (B1221849) or a protected amine. However, direct amination of 2-halobenzoxazoles can be challenging. More sophisticated methods have been developed, such as using chloroamines under copper catalysis or formamides in the presence of a silver salt as amine surrogates. acs.org These reactions provide a route to 2-aminobenzoxazoles by functionalizing a pre-formed heterocyclic core.

Advanced and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign reaction protocols. This includes the use of transition-metal catalysts and the design of metal-free systems that operate under mild conditions.

Transition-Metal-Catalyzed Systems: Palladium catalysis has been successfully employed for the synthesis of 2-aminobenzoxazoles. One notable method is the Pd-catalyzed aerobic oxidation of ortho-aminophenols and isocyanides. organic-chemistry.orgacs.org This reaction proceeds under mild conditions, often at room temperature in an air atmosphere, and exhibits a broad substrate scope. organic-chemistry.orgacs.org For the synthesis of this compound, this would involve the reaction of 2-amino-4-chloro-5-methoxyphenol with a suitable isocyanide in the presence of a palladium catalyst like Pd(PPh₃)₄. organic-chemistry.org This methodology is valued for its experimental simplicity and use of readily accessible starting materials. organic-chemistry.orgacs.org

Table 2: Overview of Advanced Synthetic Systems

| System Type | Catalyst/Reagent | Key Features | Citations |

| Metal-Catalyzed | Palladium (e.g., Pd(PPh₃)₄) | Mild conditions (room temp, air); aerobic oxidation of o-aminophenols and isocyanides. | organic-chemistry.orgacs.org |

| Metal-Free | Isothiocyanates in Water | Environmentally benign solvent; tandem reaction with o-aminophenols. | rsc.org |

| Metal-Free | TEMPO | Mild oxidant; facilitates cascade reactions. | researchgate.net |

Metal-Free and Sustainable Systems: There is a significant drive towards developing synthetic routes that avoid heavy or toxic metals and utilize environmentally friendly solvents. researchgate.net One such strategy involves the reaction of ortho-aminophenols with isothiocyanates in water. rsc.org This method is highly efficient and benefits from the use of an environmentally benign solvent. rsc.org

Another advanced metal-free approach utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a mild oxidant to facilitate a cascade reaction sequence. researchgate.net These methods often demonstrate high selectivity and excellent functional group tolerance. researchgate.net Furthermore, protocols that use recyclable catalysts or are performed under solvent-free conditions represent a green and sustainable approach to synthesizing these important heterocyclic compounds. rsc.org

Optimization of Reaction Conditions: Temperature, Solvents, Catalysts, and Reagents

The yield and purity of this compound are highly dependent on the optimization of reaction parameters.

Temperature: Reaction temperature is a critical parameter. For the microwave-assisted synthesis of 5-chloro-2-phenylbenzoxazole, a screen of temperatures from 100 °C to 140 °C revealed that 130 °C was optimal, providing a 94% conversion in 15 minutes. mdpi.com In contrast, some reactions require sub-zero temperatures; for example, a high-purity synthesis of 6-chlorobenzoxazol-2-one via chlorination of benzoxazol-2-one was best performed between -20 °C and -5 °C in methanol (B129727) to suppress the formation of dichloro byproducts. google.com For solvent-free sonication methods, a moderate temperature of 70 °C has been found to be effective. nih.gov

Solvents: The choice of solvent can dramatically influence reaction outcomes. In the development of a direct oxidative amination of benzoxazole using an ionic liquid catalyst, several solvents were tested. researchgate.net Acetonitrile (CH₃CN) provided the highest yield (94%), while other solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453) gave lower yields. researchgate.net Green solvents like water or solvent-free conditions resulted in significantly lower yields of 57% and 51%, respectively, for that specific reaction. researchgate.net

Catalysts and Reagents: Catalyst selection is paramount for an efficient reaction. A study on the synthesis of 2-phenylbenzoxazole (B188899) compared several catalysts under solvent-free sonication. nih.gov The novel LAIL@MNP catalyst gave an 82% conversion, significantly outperforming others like Fe₃O₄ (26%), ZnCl₂ (35%), and various ionic liquids. nih.gov The optimization process also extends to reagents. In the synthesis of 2-aminobenzoxazoles using [BPy]I as a catalyst, different oxidants were evaluated. researchgate.net Tert-butyl hydroperoxide (TBHP) was found to be the most effective oxidant, while others like benzoyl peroxide (BPO) and hydrogen peroxide (H₂O₂) resulted in dramatically decreased reaction efficiency. researchgate.net The quantity of reagents, such as the catalyst loading and the equivalents of oxidant and additives, are also fine-tuned to maximize yield and minimize reaction time. mdpi.comresearchgate.net

| Parameter | Reaction | Conditions Tested | Optimal Condition | Result | Source |

|---|---|---|---|---|---|

| Temperature | MW Synthesis of 5-chloro-2-phenylbenzoxazole | 100, 120, 130, 140 °C | 130 °C | 94% conversion | mdpi.com |

| Solvent | Oxidative amination of benzoxazole | CH₃CN, DCM, THF, 1,4-Dioxane, H₂O, Solvent-free | CH₃CN | 94% yield | researchgate.net |

| Catalyst | Synthesis of 2-phenylbenzoxazole | Fe₃O₄, ZnCl₂, FeCl₃, [BMIM]BF₄, LAIL@MNP, etc. | LAIL@MNP | 82% conversion | nih.gov |

| Oxidant | Oxidative amination of benzoxazole | TBHP, BPO, m-CPBA, DTBP, H₂O₂ | TBHP | 94% yield | researchgate.net |

Stereoselective Synthesis of Related Chiral Aminobenzoxazoles (if applicable to future derivatives)

The development of methods for the enantioselective synthesis of chiral molecules is a critical area of chemical research, particularly for producing drug candidates with specific stereochemistry. While literature specifically detailing the stereoselective synthesis of this compound is not abundant, general strategies developed for related chiral heterocycles are applicable for the synthesis of future derivatives.

Key approaches to inducing chirality include the use of chiral catalysts, chiral auxiliaries, and asymmetric hydrogenation. Chiral sulfones, for instance, are important structural motifs that can be synthesized with high enantioselectivity via the catalytic asymmetric hydrogenation of unsaturated sulfones using transition metal catalysts like ruthenium, rhodium, and iridium. rsc.org These principles of asymmetric hydrogenation are broadly applicable to other functional groups.

Another powerful strategy involves the use of chiral auxiliaries. For example, the synthesis of α-chiral bicyclo[1.1.1]pentanes (BCPs) has been achieved using an oxazolidinone chiral auxiliary to direct the stereochemical outcome of a reaction. nih.gov Similarly, the synthesis of chiral BCP-α-amino acids was first accomplished via a Strecker reaction using (R)-2-phenylglycinol as a chiral auxiliary, which led to the formation of a mixture of diastereomers that could then be separated. nih.gov Such strategies could be adapted to the synthesis of chiral aminobenzoxazoles by designing appropriate precursors that incorporate a chiral auxiliary to guide the cyclization or amination step stereoselectively. Furthermore, site-selective and stereoselective C-H activation using chiral dirhodium catalysts represents a cutting-edge approach for creating chiral centers in complex molecules and could be envisioned for functionalizing a pre-formed benzoxazole ring. nih.gov

These established methodologies in asymmetric synthesis provide a robust toolbox for the future development of stereoselective routes to chiral derivatives of aminobenzoxazoles.

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 5 Methoxy 1,3 Benzoxazol 2 Amine

Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) Ring System

The benzoxazole ring, while aromatic, exhibits a different reactivity towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), due to the presence of the heteroatoms and the fused ring system. The outcome of EAS reactions on 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine is further influenced by the directing effects of the existing substituents.

The 2-amino group is a potent activating group and an ortho-, para-director. The 5-methoxy group is also an activating ortho-, para-director. Conversely, the 6-chloro group is a deactivating ortho-, para-director. The positions on the benzene ring susceptible to electrophilic attack are C4 and C7. The combined directing effects of the activating methoxy (B1213986) and amino groups, and the deactivating chloro group, will determine the regioselectivity of the substitution.

Nitration: The nitration of benzoxazoles typically occurs at the 5- or 6-position. For this compound, the 5-position is already occupied. Therefore, nitration, if successful, would be expected to occur at the 7-position, directed by the activating methoxy and amino groups. However, the steric hindrance from the adjacent chloro group at position 6 might impede this reaction.

Halogenation: Similar to nitration, halogenation is an electrophilic substitution that would be directed by the existing functional groups. The electron-rich nature of the benzene ring, enhanced by the methoxy and amino groups, would facilitate halogenation. The most likely position for substitution would be C7.

Sulfonation: Aromatic sulfonation is a reversible reaction that introduces a sulfonic acid group onto the aromatic ring. mdpi.com The directing effects of the substituents would again favor substitution at the C7 position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic EAS reactions. nih.gov However, the 2-amino group can coordinate with the Lewis acid catalyst, deactivating the ring and often preventing the reaction from occurring. Protection of the amino group might be necessary to facilitate Friedel-Crafts reactions on this substrate.

Nucleophilic Reactions at the C2-Position and Substituted Sites

The C2 position of the benzoxazole ring is electrophilic and susceptible to nucleophilic attack, particularly if the 2-amino group is converted into a good leaving group.

Reactions at the C2-Position: The 2-amino group itself is not a good leaving group. However, it can be diazotized with nitrous acid to form a diazonium salt. This diazonium salt can then be displaced by a variety of nucleophiles, such as halides, cyanide, or hydroxyl groups, in a Sandmeyer-type reaction. This provides a versatile method for introducing a range of substituents at the C2 position.

Furthermore, N-substituted 2-aminobenzoxazoles can be synthesized through various methods, including the Smiles rearrangement, which involves an intramolecular nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) on the Benzene Ring: The chloro group at the C6 position is on an electron-rich aromatic ring, making it generally unreactive towards nucleophilic aromatic substitution. For SNAr to occur, the ring typically needs to be activated by strongly electron-withdrawing groups, which are absent in this molecule. Therefore, direct displacement of the chloro group by a nucleophile is unlikely under standard SNAr conditions.

Functional Group Transformations of the Amine, Chloro, and Methoxy Moieties

The amine, chloro, and methoxy groups on the this compound scaffold can undergo a variety of chemical transformations.

Reactions of the Amine Group: The primary amino group at the C2 position can undergo a range of reactions typical of aromatic amines.

Acylation: The amine can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Alkylation of the amino group can lead to the formation of secondary and tertiary amines.

Diazotization: As mentioned earlier, the amino group can be converted to a diazonium salt, which is a versatile intermediate for further functionalization.

Formation of Schiff Bases: The amino group can condense with aldehydes and ketones to form Schiff bases (imines).

Reactions of the Chloro Group: The chloro group on the benzene ring is relatively inert. However, it can be removed through reductive dehalogenation using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source.

Reactions of the Methoxy Group: The methoxy group is an ether linkage and can be cleaved to the corresponding phenol (B47542) under harsh conditions, typically using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). acs.org This demethylation would yield the corresponding 5-hydroxy derivative.

Ring-Opening and Ring-Closure Dynamics of the Benzoxazole Heterocycle

The benzoxazole ring can undergo ring-opening reactions under certain conditions, and its formation represents a key ring-closure process.

Ring-Opening Reactions: The benzoxazole ring can be opened by reaction with strong nucleophiles. For instance, treatment with secondary amines can lead to ring-opening to form amidine adducts. rsc.orgrsc.org Hydrolysis under acidic or basic conditions can also lead to the cleavage of the oxazole (B20620) ring, yielding the corresponding o-aminophenol derivative. The stability of the ring is influenced by the substituents on the benzene ring.

Ring-Closure Reactions (Synthesis): The synthesis of 2-aminobenzoxazoles, including this compound, typically involves the cyclization of a suitably substituted o-aminophenol. Common methods include the reaction of an o-aminophenol with cyanogen (B1215507) bromide (a toxic reagent) or safer cyanating agents. nih.gov Alternative syntheses involve the reaction of o-aminophenols with reagents like N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a Lewis acid. nih.gov

The general synthetic approach to this compound would start from 2-amino-4-chloro-5-methoxyphenol (B12845342), which would then be cyclized using a suitable reagent to introduce the 2-amino group.

Tautomerism and Isomerization Studies

Amino-Imino Tautomerism: 2-Aminobenzoxazoles can exist in two tautomeric forms: the amino form and the imino form. The equilibrium between these two forms is influenced by the solvent, temperature, and the nature of the substituents on the ring. For this compound, the amino tautomer is generally considered to be the more stable form due to the aromaticity of the benzoxazole ring.

Ring-Chain Tautomerism: While less common for simple 2-aminobenzoxazoles, ring-chain tautomerism can occur in more complex systems where functional groups are present that can participate in intramolecular reactions. nih.govorientjchem.org For this compound, significant ring-chain tautomerism is not expected under normal conditions.

Reaction Kinetics and Thermodynamics of Derivative Formation

The rates and equilibrium positions of reactions involving this compound are influenced by the electronic and steric effects of its substituents.

Kinetics: The kinetics of electrophilic aromatic substitution will be affected by the electron-donating nature of the methoxy and amino groups, which would increase the rate of reaction compared to unsubstituted benzoxazole. Conversely, the steric hindrance from the chloro group at C6 might decrease the rate of substitution at the adjacent C7 position. In nucleophilic reactions at the C2 position, the rate will depend on the nature of the leaving group and the nucleophile.

Thermodynamics: The thermodynamic stability of the products of derivatization will determine the position of the equilibrium. For example, in electrophilic aromatic substitution, the formation of the more thermodynamically stable regioisomer will be favored. The stability of the benzoxazole ring itself is a key thermodynamic factor; reactions that lead to the opening of this stable aromatic system will generally be thermodynamically unfavorable unless driven by subsequent favorable steps.

Elucidation of Reaction Pathways and Identification of Intermediates

Understanding the reaction pathways and identifying key intermediates are crucial for optimizing reaction conditions and developing new synthetic methodologies.

Electrophilic Aromatic Substitution: The mechanism of EAS on the benzoxazole ring proceeds through a standard pathway involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate, which is influenced by the substituents, determines the regioselectivity of the reaction.

Nucleophilic Substitution at C2: The mechanism of nucleophilic substitution at the C2 position, following diazotization of the amino group, likely proceeds through a diazonium cation intermediate.

Derivatization Strategies and Structure Reactivity/property Relationship Srpr Studies

Synthesis of N-Substituted and Ring-Substituted Derivatives of 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine

The synthesis of derivatives from the core this compound structure is achieved through various established and innovative chemical reactions. The primary sites for modification are the exocyclic amine group at the 2-position and the aromatic ring system.

N-Substitution: The 2-amino group is a versatile handle for introducing a wide array of substituents. Standard organic reactions are commonly employed to achieve N-alkylation, N-acylation, and N-arylation. For instance, N-phenyl-1,3-benzoxazol-2-amine derivatives can be synthesized through methods like iodine-mediated oxidative cyclodesulfurization of in-situ generated monothioureas. nih.gov Another powerful technique is the Smiles rearrangement, which has been utilized for the efficient one-pot amination of benzoxazole-2-thiol with various amines, mediated by chloroacetyl chloride, offering a metal-free approach with a broad amine scope. nih.gov

Ring Substitution: Modifications on the benzoxazole (B165842) ring often involve the synthesis of precursors with desired substitution patterns before the cyclization step. The synthesis of 2-substituted benzoxazoles can be achieved from appropriately substituted 2-aminophenols. nih.gov For example, cyclization reactions of 2-aminophenols bearing different substituents (such as methyl, chloro, bromo, nitro, and methoxy (B1213986) groups) with β-diketones can be catalyzed by a combination of a Brønsted acid and copper(I) iodide. organic-chemistry.org While direct substitution on the pre-formed this compound ring is less common, synthetic routes starting from different o-nitrophenols or 2-aminophenol (B121084) precursors allow access to a variety of ring-substituted analogs. nih.govclockss.org A related synthetic approach for a 5-chloro-6-methoxybenzo[d]isoxazole involved condensation of a substituted phenol (B47542) with hydroxylamine (B1172632) hydrochloride, followed by several steps to build a side chain. nih.gov

Chemical Modifications of the Amine Group

The 2-amino group of the benzoxazole ring is nucleophilic and readily undergoes a variety of chemical transformations. These modifications are fundamental for tuning the physicochemical properties and biological activities of the parent compound.

Acylation and Sulfonylation: The amine group can be easily acylated with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides in the presence of a base like pyridine (B92270) yields sulfonamide derivatives. derpharmachemica.comekb.eg For example, 2-aminobenzoxazole (B146116) can be reacted with p-acetamido benzene (B151609) sulfonyl chloride to form an intermediate that, after hydrolysis, yields 4-amino-N-(1,3-benzoxazol-2-yl)benzene sulfonamide. derpharmachemica.com These reactions introduce functionalities capable of participating in different hydrogen bonding interactions, which can be critical for molecular recognition by biological targets.

Alkylation: N-alkylation can be achieved using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination is an alternative strategy. A method for synthesizing N-substituted 2-aminobenzoxazoles involves the reaction of benzoxazole-2-thiol with various aliphatic bromoamines. nih.gov

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to 2-ureido and 2-thioureido benzoxazole derivatives, respectively. These moieties are excellent hydrogen bond donors and acceptors and are frequently incorporated into drug candidates to enhance target binding.

Halogen and Methoxy Group Manipulations and Their Impact on Reactivity

The chlorine atom at position 6 and the methoxy group at position 5 are critical determinants of the molecule's electronic properties, lipophilicity, and metabolic stability. Manipulating these groups is a key strategy in lead optimization.

Halogen Group Manipulation: The 6-chloro substituent significantly influences the molecule's properties. In structure-activity relationship (SAR) studies of related scaffolds like 1-phenylbenzazepines, a 6-chloro group is a common feature, and its impact on receptor affinity and selectivity is extensively studied. mdpi.comcuny.edu Halogens like chlorine can act as a bioisostere for other groups, engage in halogen bonding, and block sites of metabolism, thereby improving pharmacokinetic profiles. The reactivity of the benzoxazole ring can be affected by the electronic nature of its substituents; for instance, the presence of electron-withdrawing groups can favor halogenation reactions. organic-chemistry.orgglobalresearchonline.net In some series of halogen-substituted benzothiazoles, the introduction of a halogen can lead to varied antiproliferative activity, demonstrating the nuanced role of this substituent. mdpi.com

Development of Libraries of Analogs for Systematic SRPR Analysis

The efficient synthesis of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds to identify new hits and establish robust structure-property/reactivity relationships (SRPR). The this compound scaffold is well-suited for library development.

Combinatorial chemistry techniques, particularly solid-phase synthesis, have been successfully applied to the benzoxazole scaffold. A patent describes the synthesis of highly diverse 2-aminobenzoxazole derivative libraries by coupling benzoxazole cores to resin-bound secondary amines. google.com This approach allows for the rapid generation of a large number of analogs by systematically varying the building blocks at different positions.

In solution-phase synthesis, small, focused libraries are often created to probe the SAR for a specific biological target. For example, a library of 2-phenyl and N-phenyl benzoxazoles was synthesized to evaluate their antimicrobial properties and establish an initial SAR. nih.gov Similarly, the design and synthesis of a small library of 2-aryl-substituted benzothiazole (B30560) and benzimidazole (B57391) derivatives were undertaken to evaluate their antiproliferative activities. mdpi.com The development of facile synthetic routes to polysubstituted heterocyclic scaffolds is highly desirable for creating such screening libraries. researchgate.net

Exploration of Novel Chemical Space Based on the Core Scaffold

"Scaffold hopping" is a powerful medicinal chemistry strategy used to identify isofunctional molecules with significantly different core structures. nih.gov This approach aims to find novel chemotypes that retain the key pharmacophoric features of the original lead but possess improved properties, such as enhanced potency, better selectivity, novel intellectual property, or more favorable ADME (absorption, distribution, metabolism, and excretion) profiles. niper.gov.in

The benzoxazole core is an attractive candidate for scaffold hopping exercises. In one notable example, a scaffold hopping approach was used to move from a known benzofuran-based inhibitor to a novel benzoxazole scaffold, leading to the discovery of new inhibitors of the Pks13 enzyme in Mycobacterium tuberculosis. nih.gov This demonstrates that the benzoxazole ring system can effectively mimic the biological activity of other heterocyclic systems while offering a distinct chemical space for further optimization.

Strategies for scaffold hopping can range from simple isosteric replacements (e.g., replacing a phenyl ring with a thiophene) to more complex transformations like ring opening or closure. nih.govnamiki-s.co.jp The this compound scaffold, with its defined vectoral exits for substitution, can serve as a starting point for designing new scaffolds that maintain the spatial orientation of key interacting groups while exploring entirely new ring systems.

Advanced Spectroscopic and Structural Elucidation of 6 Chloro 5 Methoxy 1,3 Benzoxazol 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2-aminobenzoxazoles. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the determination of connectivity and substituent effects.

A key aspect of the NMR analysis of 2-aminobenzoxazoles is the study of amine-imine tautomerism. These compounds can exist in equilibrium between the aromatic amine form and the non-aromatic imine form. NMR spectroscopy, often performed at variable temperatures, can provide insights into the position of this equilibrium and the kinetics of the exchange process. The observation of averaged signals or distinct sets of signals for the tautomers depends on the rate of interconversion. For many benzimidazoles, which are structurally related to benzoxazoles, the tautomeric equilibrium results in a C2 symmetry being observed in the ¹³C NMR spectra, leading to fewer signals than the number of carbon atoms. nih.gov

For 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the amine protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating effect of the methoxy group and the electron-withdrawing effect of the chloro group. The amine protons might appear as a broad singlet, and their chemical shift could be solvent-dependent.

The ¹³C NMR spectrum would provide characteristic signals for each carbon atom in the molecule. The chemical shift of the C2 carbon is particularly sensitive to the electronic environment and the tautomeric form. In related 2-aminobenzothiazoles, the C2 carbon appears at a specific chemical shift that can be indicative of the dominant tautomer. researchgate.net

Expected ¹H and ¹³C NMR Data (based on related compounds):

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 7.5 | 100 - 150 |

| Methoxy (OCH₃) | ~3.8 | ~56 |

| Amine (NH₂) | Variable (broad) | - |

| C2 (C=N) | - | 160 - 170 |

| C4 | - | 105 - 115 |

| C5 | - | 145 - 155 |

| C6 | - | 115 - 125 |

| C7 | - | 95 - 105 |

| C3a (C-O) | - | 140 - 150 |

| C7a (C-N) | - | 130 - 140 |

Note: The table presents generalized expected chemical shift ranges based on data for analogous compounds. Actual values for this compound may vary.

Mass Spectrometry for Fragmentation Patterns and Isomer Differentiation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pathways of a compound, which aids in its structural confirmation. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and its fragments, with an M+2 peak approximately one-third the intensity of the M+ peak.

The fragmentation of benzoxazoles under electron ionization (EI) often involves the cleavage of the oxazole (B20620) ring. Common fragmentation pathways for related heterocyclic systems can provide a basis for predicting the fragmentation of the title compound. For instance, the loss of small neutral molecules like CO, HCN, or radicals such as CH₃ is frequently observed. The specific fragmentation pattern can serve as a fingerprint for the molecule and can be used to differentiate it from its isomers. Tandem mass spectrometry (MS/MS) can further elucidate the fragmentation pathways by isolating and fragmenting specific ions.

Differentiation between linear and angular isomers of benzoxadiazoles, which are related to benzoxazoles, has been successfully achieved by analyzing the relative abundance of specific fragment ions. nih.gov Similarly, for this compound, comparison of its fragmentation pattern with that of its isomers, such as 5-Chloro-6-methoxy-1,3-benzoxazol-2-amine, would likely reveal diagnostic fragment ions that allow for their unambiguous identification.

Predicted Mass Spectrometry Data:

| Ion | m/z (for ³⁵Cl) | Possible Identity |

| [M]⁺ | 198 | Molecular Ion |

| [M+2]⁺ | 200 | Isotopic Peak (³⁷Cl) |

| [M-CH₃]⁺ | 183 | Loss of methyl radical |

| [M-CO]⁺ | 170 | Loss of carbon monoxide |

| [M-Cl]⁺ | 163 | Loss of chlorine radical |

Note: This table is predictive and the actual fragmentation pattern may differ.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are sensitive to the functional groups present and the nature of chemical bonds, including hydrogen bonding.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group, typically in the region of 3300-3500 cm⁻¹. The presence of hydrogen bonding can lead to a broadening and shifting of this band to lower wavenumbers. The C=N stretching vibration of the oxazole ring is expected to appear in the 1630-1690 cm⁻¹ region. Other significant bands would include C-O stretching, C-Cl stretching, and aromatic C-H and C=C stretching vibrations.

IR spectroscopy is particularly useful for studying intermolecular and intramolecular hydrogen bonds. uni.lu In the solid state, 2-aminobenzoxazole (B146116) derivatives can form hydrogen-bonded dimers or chains, which would be reflected in the N-H stretching region of the IR spectrum.

Raman spectroscopy, being less sensitive to water and providing strong signals for symmetric non-polar bonds, would complement the IR data, particularly for the skeletal vibrations of the benzoxazole (B165842) ring system.

Expected Characteristic Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Expected Wavenumber Range |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methoxy) | 2850 - 2960 |

| C=N Stretch (Oxazole) | 1630 - 1690 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Ether) | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) |

| C-Cl Stretch | 600 - 800 |

Note: These are general ranges and the exact positions of the bands will be specific to the molecule.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure, Intermolecular Interactions, and Crystal Packing

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

While a crystal structure for this compound is not available, studies on related benzoxazole derivatives reveal common structural motifs. nih.gov For instance, the benzoxazole ring system is typically planar. The analysis would confirm the positions of the chloro and methoxy substituents on the benzene (B151609) ring.

Furthermore, X-ray diffraction elucidates the details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. In the crystal structure of a related compound, 2-amino-5-chloro-1,3-benzoxazole, molecules form hydrogen-bonded dimers via N-H···N interactions. Similar interactions, as well as potential hydrogen bonds involving the methoxy oxygen, would be expected to play a significant role in the crystal packing of this compound. The analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Circular Dichroism (CD) Spectroscopy (if applicable for chiral derivatives)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. This technique would be applicable to the study of this compound only if chiral derivatives are synthesized.

If a chiral center were introduced into a derivative of this compound, CD spectroscopy could be used to determine its absolute configuration by comparing the experimental CD spectrum with that predicted by quantum chemical calculations. This approach has been successfully applied to other chiral heterocyclic compounds.

Currently, there is no information in the scientific literature regarding the synthesis or CD spectroscopic analysis of chiral derivatives of this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Molecular Geometry, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic structure, molecular geometry, and energetic profile of molecules like 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine. DFT studies on related benzoxazole (B165842) derivatives have frequently utilized basis sets such as 6-31G(d), 6-31G**, and 6-31+G to analyze molecular geometries and compare them with experimental data from X-ray crystallography. nih.gov For instance, calculations on 2,5-disubstituted benzoxazoles have been performed using the B3LYP theory with a 6-311G+ (d,p) basis set to obtain geometric optimization parameters. figshare.com

These computational approaches allow for the precise determination of bond lengths, bond angles, and dihedral angles of the ground state of the molecule. The resulting optimized geometry provides a foundational understanding of the molecule's three-dimensional shape and steric properties. Furthermore, these calculations yield crucial energetic information, including the total energy, heat of formation, and Gibbs free energy, which are vital for assessing the compound's thermodynamic stability. For substituted benzoxazoles, the calculated bond lengths and angles have been shown to be in remarkable agreement with experimental values. nih.gov

| Parameter | Typical Calculated Value |

| C-O Bond Length (in ring) | 1.37 Å |

| C=N Bond Length (in ring) | 1.32 Å |

| C-N Bond Length (in ring) | 1.39 Å |

| O-C-N Angle | 105° |

| C-N-C Angle | 110° |

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental characterization. The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a common application of quantum chemical calculations.

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate chemical shifts. longdom.orguncw.edu Theoretical ¹H and ¹³C NMR chemical shifts for novel carbohydrazide (B1668358) derivatives have been calculated using the B3LYP/6-311++G(d,p) level of theory with a solvent model to support experimental data. nih.gov By applying this methodology to this compound, one can predict the chemical shifts of its various protons and carbons.

Similarly, vibrational frequencies in an IR spectrum can be calculated computationally. These calculations help in assigning the various vibrational modes of the molecule, such as stretching, bending, and torsional vibrations. For example, studies on 5-nitro-2-(4-nitrobenzyl) benzoxazole have used DFT calculations to investigate its vibrational frequencies and assignments. esisresearch.org The calculated frequencies are often scaled to better match experimental results. longdom.org

Table 2: Predicted Spectroscopic Data for this compound (Note: These are illustrative predicted values based on computational studies of similar compounds, as direct predictions for the target molecule were not found.)

| Spectrum | Group | Predicted Shift/Frequency |

| ¹H NMR | -OCH₃ | ~3.8-4.0 ppm |

| ¹H NMR | -NH₂ | ~5.0-6.0 ppm (can be broad) |

| ¹H NMR | Aromatic-H | ~6.8-7.5 ppm |

| ¹³C NMR | -OCH₃ | ~55-60 ppm |

| ¹³C NMR | C-Cl | ~115-120 ppm |

| ¹³C NMR | C-O (methoxy) | ~145-150 ppm |

| ¹³C NMR | C=N | ~160-165 ppm |

| IR | N-H Stretch | ~3300-3500 cm⁻¹ |

| IR | C-O-C Stretch | ~1200-1250 cm⁻¹ |

| IR | C=N Stretch | ~1630-1660 cm⁻¹ |

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. scirp.org

For various benzoxazole and benzothiazole (B30560) derivatives, the HOMO-LUMO energy gap has been calculated to assess their chemical reactivity. nih.govscirp.org For instance, a study on biologically active benzoxazoles revealed that a smaller HOMO-LUMO gap in one of the derivatives indicated its higher chemical reactivity compared to others in the series. nih.gov Analysis of HOMO and LUMO energies is a reliable method for evaluating the electron-donating and electron-accepting capabilities of molecules. scirp.org These calculations can also elucidate charge transfer within the molecule. nih.gov

From this analysis, various reactivity descriptors can be derived, such as electronegativity (χ), chemical hardness (η), and softness (s). These descriptors help in quantifying the molecule's reactivity and are valuable in understanding its behavior in chemical reactions.

Table 3: Representative Molecular Orbital Properties for Benzoxazole Derivatives (Note: This table presents typical values for benzoxazole derivatives to illustrate the concepts, as specific data for this compound is not available.)

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Substituted Benzoxazole 1 | -6.2 | -2.4 | 3.8 |

| Substituted Benzoxazole 2 | -5.9 | -1.8 | 4.1 |

| Substituted Benzothiazole | -6.5 | -2.2 | 4.3 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction pathways, providing a mechanistic understanding of chemical transformations at the molecular level. This includes the characterization of transition states, which are the energy maxima along the reaction coordinate. By modeling the synthesis of this compound, researchers can investigate the feasibility of different synthetic routes and optimize reaction conditions.

For example, DFT calculations have been employed to elucidate the detailed mechanism of the cyclization reaction to form benzoxazole derivatives. marmara.edu.tr Such studies can model potential alternative mechanisms and use computational results to support experimental findings. marmara.edu.tr The calculations can determine the activation energies for each step of the reaction, identify key intermediates, and visualize the geometry of the transition states. This information is invaluable for rational drug design and the development of efficient synthetic protocols.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity or physical properties. While specific QSRR/QSPR models for this compound were not found in the search results, the principles of this methodology are applicable.

In such a study, a range of molecular descriptors for this compound would be calculated. These can include constitutional, topological, geometric, and electronic descriptors. These descriptors would then be correlated with experimentally determined reactivity data (e.g., reaction rates) or physical properties (e.g., solubility, boiling point) using statistical methods like multiple linear regression or machine learning algorithms. The resulting QSRR/QSPR model could then be used to predict the reactivity or properties of other, structurally similar benzoxazole derivatives. For other classes of compounds, QSAR models have been developed that show good stability and predictive power. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility and the influence of the surrounding solvent environment.

Molecular Docking Studies for Understanding Non-Covalent Interactions (e.g., with enzymes or receptors in vitro, strictly excluding clinical interpretation)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is widely used to understand the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern molecular recognition.

Numerous studies have employed molecular docking to investigate the binding of benzoxazole derivatives to various in vitro targets. nih.govresearchgate.netnih.gov For instance, docking studies have suggested that the antibacterial activity of some benzoxazole derivatives can be linked to the inhibition of DNA gyrase. nih.gov In other studies, docking results against the X-ray crystallographic structure of Staphylococcus aureus UDP-N-acetylenolpyruvylglucosamine reductase (MurB) have shown significant binding energies for a series of benzoxazole derivatives. researchgate.net These studies help to elucidate the structural basis for the observed in vitro activity and can guide the design of more potent compounds. The binding affinity is often reported as a docking score or binding energy, with more negative values indicating stronger binding.

Table 4: Representative Molecular Docking Results for Benzoxazole Derivatives with In Vitro Targets (Note: This table presents examples of docking studies on various benzoxazole derivatives with different protein targets to illustrate the application of this technique.)

| Benzoxazole Derivative Type | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 2-Substituted Benzoxazole | DNA Gyrase | Not specified | Not specified | nih.gov |

| Substituted Benzoxazole | MurB (1HSK) | -7.0 to -8.7 | Not specified | researchgate.net |

| 2,5-Disubstituted Benzoxazole | Sterol 14α-demethylase (5TZ1) | Not specified | Not specified | figshare.com |

| Benzoxazole-Benzamide Conjugate | VEGFR-2 | IC₅₀ value reported | Not specified | nih.gov |

Advanced Non Clinical Applications and Materials Science Potential

Utility as Key Synthetic Intermediates in Complex Molecule Synthesis

The 2-aminobenzoxazole (B146116) framework is a pivotal building block in organic synthesis, valued for its role in constructing more complex molecular architectures. nih.govacs.org These compounds serve as versatile precursors for a wide array of derivatives due to the reactivity of both the heterocyclic core and the exocyclic amine group.

Several synthetic strategies have been developed to access the 2-aminobenzoxazole core, highlighting its importance as an intermediate. acs.org Traditional methods often involved the cyclization of 2-aminophenols with highly toxic reagents like cyanogen (B1215507) bromide. nih.gov To circumvent this, safer and more efficient methods have been developed. One modern approach involves reacting o-aminophenols with non-hazardous cyanating agents, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), facilitated by a Lewis acid. acs.orgresearchgate.net Another significant strategy is the intramolecular Smiles rearrangement, which can functionalize heteroaromatic rings under economical conditions, for instance, by activating a benzoxazole-2-thiol with chloroacetyl chloride to mediate amination. nih.govacs.org These methods provide robust pathways to a variety of substituted 2-aminobenzoxazoles, which can then be used in subsequent reactions to build larger, more complex molecules for pharmaceuticals, agrochemicals, and materials science. nih.gov

Table 1: Selected Modern Synthetic Routes to 2-Aminobenzoxazole Scaffolds

| Method | Precursors | Reagents/Catalysts | Key Advantages | Source(s) |

|---|---|---|---|---|

| Lewis Acid-Mediated Cyclization | o-Aminophenol, NCTS | BF₃·Et₂O | Avoids highly toxic BrCN; uses non-hazardous cyanating agent. | acs.orgresearchgate.net |

| Smiles Rearrangement | Benzoxazole-2-thiol, Various Amines | Chloroacetyl chloride, Base (e.g., Et₃N) | Catalyst-free potential; wide substrate scope including aliphatic and aromatic amines. | nih.govacs.org |

| Direct Oxidative Amination | Benzoxazole (B165842), Secondary Amine | Ionic Liquid (e.g., [BPy]I), TBHP | Metal-free conditions; mild (room temperature); recyclable catalyst. | mdpi.com |

Applications in Advanced Materials: Polymers, Dyes, and Optoelectronic Components

The benzoxazole nucleus is a well-established fluorophore, and its derivatives are integral to the design of advanced materials, including polymers, dyes, and optoelectronic components. nih.govmdpi.com The rigid, planar structure and conjugated π-system of the benzoxazole ring system are responsible for its inherent photophysical properties.

The 2-amino group provides a reactive handle for incorporating the benzoxazole moiety into larger macromolecular structures like polymers. Amines are key monomers in the synthesis of various polymers, and the presence of the amine on the benzoxazole core allows it to be integrated into polymer chains, potentially imparting fluorescent or other desirable properties to the final material. acs.org

In the realm of dyes, benzoxazole derivatives are noted for their fluorescent properties, which are often sensitive to the local environment. iaea.orgresearchgate.net This sensitivity makes them useful as functional dyes. For instance, benzoxazole-based fluorescein (B123965) derivatives have been synthesized that exhibit pH-sensitive dual absorption and emission characteristics. iaea.org Furthermore, the benzoxazole scaffold is a component in some azo dyes, where the heterocycle is part of the chromophoric system. rsc.org The electronic properties of the ring, influenced by substituents like chloro and methoxy (B1213986) groups, can tune the color and photostability of these dyes. orientjchem.org The unique electron properties of related benzodithiazole structures, derived from similar precursors, have also been investigated for their solid-state material properties. mdpi.com

Role in Agrochemical Development (e.g., as herbicides, fungicides, insecticides - focusing on molecular mechanisms rather than efficacy trials)

The benzoxazole scaffold is a significant pharmacophore in the development of modern agrochemicals, demonstrating a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. mdpi.comnih.gov Research into this class of compounds focuses on understanding the structure-activity relationships (SAR) to design more potent and selective agents.

Benzoxazole derivatives have been successfully developed as fungicides. mdpi.comnih.govnih.gov The mechanism of action can involve the inhibition of key fungal enzymes. For example, molecular docking studies on some benzoxazole derivatives have suggested they may act by inhibiting lipid transfer proteins, such as sec14p in Saccharomyces cerevisiae, which is crucial for membrane function and signaling. nih.gov The specific substituents on the benzoxazole ring play a critical role in determining antifungal potency. Structure-activity relationship studies indicate that the presence and position of electron-withdrawing groups, such as the chloro group in 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine, can significantly impact biological activity. nih.gov

Table 2: Influence of Benzoxazole/Benzothiazole (B30560) Scaffolds in Agrochemicals

| Agrochemical Class | Target/Mechanism Insight | Role of Substituents | Source(s) |

|---|---|---|---|

| Fungicides | Inhibition of lipid transfer proteins (e.g., sec14p); potential inhibition of fungal enzymes. | Electron-withdrawing groups and their position significantly impact activity. | mdpi.comnih.gov |

| Antivirals (TMV) | Binding to viral coat protein, hindering assembly; inhibiting lipid peroxidation in plants. | Electron-donating groups or halogen atoms on the benzothiazole ring can increase antiviral activity. | nih.gov |

| Herbicides | Inhibition of plant growth (specific molecular targets vary). | The 1,4-benzoxazine skeleton and its degradation products show high phytotoxicity. | nih.gov |

Development as Molecular Probes and Ligands for in vitro Chemical Biology Investigations

Benzoxazole derivatives are widely exploited as fluorophores in the design of molecular probes and ligands for chemical biology due to their excellent photophysical properties and metal-chelating capabilities. nih.govmdpi.com The 2-aminobenzoxazole structure, in particular, serves as a platform for creating "off-on" fluorescent chemosensors. rsc.orgelectronicsandbooks.com

These sensors are often designed based on a "receptor-spacer-fluorophore" model. In this arrangement, the benzoxazole moiety functions as the fluorescent reporter (the fluorophore). It is chemically linked to a receptor unit designed to selectively bind a specific analyte, such as a metal ion. In the absence of the analyte, the fluorescence is "off" or quenched. Upon binding of the analyte to the receptor, a conformational or electronic change occurs that restores or "turns on" the fluorescence, allowing for detection. rsc.orgelectronicsandbooks.com

Derivatives of 2-aminobenzoxazole have been successfully used to create selective probes for biologically important metal ions like Zn²⁺ and Cd²⁺ in aqueous solutions. mdpi.comrsc.org The amino group can be functionalized to attach various chelating units, such as picolylamine, which provides the specific binding site for the target ion. rsc.orgelectronicsandbooks.com The high acidity of related fluorophenol-benzoxazole probes also makes them sensitive to pH changes, allowing them to function as fluorescent pH indicators in the physiological range. nih.gov Furthermore, 2-aminobenzoxazoles are used as positron emission tomography (PET) probes, demonstrating their utility in advanced bio-imaging techniques. nih.govacs.org

Potential in Analytical Chemistry (e.g., as derivatization reagents, chemosensors)

The applications of benzoxazoles as molecular probes extend directly into the field of analytical chemistry, where they serve as highly effective chemosensors for the optical detection of various analytes. mdpi.com The core principle relies on a measurable change in their optical properties—typically fluorescence—upon interaction with a target species.

Benzoxazole-based chemosensors have been developed for the sensitive and selective detection of metal ions like Zn²⁺, Cd²⁺, and Cu²⁺. researchgate.netmdpi.comrsc.org For example, a macrocyclic sensor incorporating a benzoxazole fluorophore can detect Zn²⁺ and Cd²⁺ in a mixed aqueous medium at neutral pH through a chelation-enhanced fluorescence (CHEF) effect. mdpi.com In contrast, the same sensor's fluorescence is quenched by paramagnetic ions like Cu²⁺, allowing for differentiation. mdpi.com The selectivity is highly dependent on the design of the chelating portion of the molecule.

These compounds also function as sensitive pH probes. Their fluorescence can be modulated by pH, making them useful for monitoring acidity in various media. iaea.orgnih.gov The ability to synthesize a wide range of derivatives allows for the fine-tuning of their sensing properties, making the benzoxazole scaffold a versatile tool for creating custom analytical reagents for environmental monitoring, industrial process control, and biological assays. iaea.org

Exploration of Catalytic Properties

The benzoxazole scaffold is not only a component of functional materials but also contributes to the field of catalysis. Transition metal complexes featuring benzoxazole-derived ligands have been successfully employed as catalysts in chemical synthesis. mdpi.com The nitrogen and oxygen atoms within the heterocyclic ring can coordinate with metal centers, creating a specific electronic and steric environment that facilitates catalytic transformations.

While the direct catalytic use of this compound is not documented, the broader class of 2-aminobenzoxazoles is central to catalytic system development. For instance, palladium N-heterocyclic carbene (Pd-NHC) complexes are highly effective catalysts for a range of reactions, and the synthesis of such complex ligands can involve benzoxazole structures. researchgate.net

Conversely, catalysis is also crucial for the synthesis of 2-aminobenzoxazoles. Efficient, metal-free catalytic systems using recyclable ionic liquids or iodine-based catalysts have been developed for their preparation. mdpi.comorganic-chemistry.org These advancements highlight the intimate relationship between the benzoxazole class and catalysis, both as components of catalysts and as targets of advanced catalytic synthesis.

Emerging Research Frontiers and Future Perspectives for 6 Chloro 5 Methoxy 1,3 Benzoxazol 2 Amine

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to accelerate the discovery and optimization of complex molecules like 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine. These computational approaches can analyze vast datasets of chemical reactions to predict the outcomes of novel transformations, suggest optimal reaction conditions, and even design new synthetic routes.

For instance, AI algorithms can be trained on existing literature and experimental data to identify the most efficient pathways for the synthesis of highly substituted benzoxazoles, potentially reducing the time and resources spent on empirical trial-and-error. Furthermore, generative models can be employed to design new derivatives of this compound with tailored electronic and steric properties for specific biological targets. This data-driven approach to compound design can significantly enhance the efficiency of drug discovery programs. nih.govmdpi.com

Table 1: Applications of AI/ML in the Development of this compound

| Application Area | Description | Potential Impact |

| Reaction Prediction | Predicting the feasibility and yield of unknown synthetic routes. | Accelerated synthesis and optimization. |

| Retrosynthesis | Proposing novel and efficient disconnection strategies for the target molecule. | Discovery of more economical and sustainable synthetic pathways. |

| Compound Design | Generating new derivatives with optimized properties for specific applications. | Faster identification of lead compounds in drug discovery. |

| Property Prediction | Estimating physicochemical and biological properties without the need for synthesis. | Prioritization of synthetic targets and reduction of experimental costs. |

Continuous Flow and Automated Synthesis Scale-Up Methodologies

The translation of a promising compound from laboratory-scale synthesis to industrial production often presents significant challenges. Continuous flow chemistry offers a powerful solution to these scale-up issues, providing enhanced safety, efficiency, and scalability compared to traditional batch processes. acs.orgmdpi.comnih.gov For the synthesis of functionalized benzoxazoles, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov

The synthesis of benzoxazoles often involves unstable intermediates, and flow reactors can minimize their decomposition by ensuring rapid consumption in subsequent reaction steps. acs.orgmdpi.comnih.gov This is particularly relevant for the synthesis of highly functionalized derivatives like this compound. The modular nature of flow systems also allows for the straightforward integration of in-line purification and analysis, paving the way for fully automated synthesis and production.

Bio-inspired Synthetic Approaches and Mimicry

Nature is a master chemist, and bio-inspired or biomimetic synthesis seeks to emulate the efficiency and selectivity of enzymatic reactions in the laboratory. wikipedia.orgyoutube.com While direct enzymatic synthesis of a non-natural compound like this compound is unlikely, the principles of biocatalysis can inspire the development of novel and sustainable synthetic methods.

This could involve the use of chemoenzymatic strategies, where enzymes are used for key stereoselective steps, or the development of small molecule catalysts that mimic the active sites of enzymes. For example, creating catalysts that can facilitate the key cyclization step in benzoxazole (B165842) synthesis under mild, aqueous conditions would be a significant advancement. mdpi.com The goal is to develop synthetic routes that are not only efficient but also environmentally benign, a core principle of green chemistry. researchgate.net

Advanced Spectroscopic Techniques for in situ Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions, known as in situ or operando spectroscopy, are invaluable in this regard.

For benzoxazole synthesis, the combination of in operando Flow Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy has been shown to be a powerful tool for elucidating reaction mechanisms. By flowing the reaction mixture through the spectrometers, researchers can identify and characterize transient intermediates that would be difficult to detect using traditional analytical methods. This detailed mechanistic insight can lead to more rational and efficient process development for the synthesis of compounds like this compound.

Design of Next-Generation Molecules with Tailored Chemical Properties

The specific substitution pattern of this compound provides a versatile scaffold for the design of next-generation molecules with finely tuned properties. The chloro and methoxy (B1213986) groups on the benzene (B151609) ring, along with the amine group at the 2-position of the oxazole (B20620), offer multiple points for chemical modification.

By systematically varying these substituents, it is possible to create libraries of new compounds with tailored electronic, steric, and pharmacokinetic properties. For example, replacing the chloro group with other halogens or electron-withdrawing groups could modulate the compound's reactivity and biological activity. Similarly, modifications to the methoxy and amine groups could influence solubility, membrane permeability, and protein binding affinity. This targeted design approach is central to modern medicinal chemistry and materials science. mdpi.com

Challenges and Opportunities in the Synthesis and Application of Highly Functionalized Benzoxazoles

The synthesis of highly substituted benzoxazoles like this compound is not without its challenges. Traditional methods often require harsh reaction conditions, toxic reagents, and can suffer from low yields and the formation of side products. nih.govacs.org Overcoming these hurdles presents a significant opportunity for chemical innovation.

The development of more sustainable and efficient synthetic methodologies is a key area of research. This includes the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions such as microwave or ultrasound assistance. mdpi.com The opportunities for the application of functionalized benzoxazoles are vast, spanning from medicinal chemistry, where they have shown promise as antimicrobial and anticancer agents, to materials science, where their unique photophysical properties can be exploited. nih.gov

Unexplored Reactivity Patterns and Chemical Transformations of the Compound

The 2-aminobenzoxazole (B146116) moiety in this compound possesses a rich and potentially underexplored reactivity. While the core benzoxazole synthesis is well-established, the specific transformations of the 2-amino group in the context of the chloro and methoxy substituents offer a fertile ground for new discoveries.

One intriguing avenue is the exploration of intramolecular rearrangements, such as the Smiles rearrangement, which has been utilized for the synthesis of N-substituted 2-aminobenzoxazoles. nih.govnih.govacs.orgresearchgate.net Investigating the propensity of this compound to undergo such rearrangements could lead to novel and efficient routes to other complex heterocyclic systems. Furthermore, the development of new C-H functionalization strategies targeting the benzoxazole core could provide direct access to a wider range of derivatives with unique properties.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-5-methoxy-1,3-benzoxazol-2-amine, and how can purity be optimized?

Methodological Answer: A common approach involves cyclocondensation of substituted ortho-aminophenols with chloroacetyl chloride under acidic conditions. For example:

React 5-methoxy-2-aminophenol with chloroacetyl chloride in the presence of HCl to form the benzoxazole core.

Purify via recrystallization using ethanol/water mixtures to achieve >95% purity .

Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

- NMR : Assign peaks using - and -NMR in DMSO-d. Key signals include:

- : δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (OCH), δ 5.2 ppm (NH) .

- : δ 160–165 ppm (C=O/C=N), δ 55–60 ppm (OCH) .

- LC-MS : Use ESI+ mode to detect [M+H] at m/z 199.5 (calculated: 199.04) .

Q. What are the critical physicochemical properties relevant to experimental design?

Methodological Answer:

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

- Monoclinic crystal system (space group P2/n) with unit cell dimensions:

- a = 9.4403 Å, b = 3.7390 Å, c = 19.737 Å, β = 101.67° .

- Hydrogen bonding between NH and adjacent O-methoxy groups stabilizes the planar benzoxazole core .

Q. What strategies are effective for evaluating its biological activity, such as receptor binding?

Methodological Answer:

Q. How can analytical methods be developed to detect trace impurities?

Methodological Answer:

Q. What contradictions exist in proposed reaction mechanisms for benzoxazole synthesis?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

| Modification | Impact on Activity | Reference |

|---|---|---|

| 5-Methoxy → 5-Fluoro | Increased lipophilicity; enhanced CNS penetration | |

| 2-Amino → 2-Methyl | Reduced H-bonding; lower receptor affinity |

Q. What stability challenges arise under varying pH and temperature conditions?

Methodological Answer:

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.